molecular formula C11H9N3 B3359077 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile CAS No. 83505-81-1

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile

Cat. No.: B3359077
CAS No.: 83505-81-1
M. Wt: 183.21 g/mol
InChI Key: QYXRLWBTSGWWMW-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions This particular compound is notable for its unique substitution pattern, which includes a methyl group at the 5-position, a phenyl group at the 4-position, and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the inclusion of various functional groups, such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds with fewer substituents .

Scientific Research Applications

5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-imidazole: Similar in structure but lacks the nitrile group at the 1-position.

    5-Phenyl-1H-imidazole: Similar but with the phenyl group at the 5-position instead of the 4-position.

    4-Methyl-1H-imidazole: Similar but lacks the phenyl group at the 4-position.

Uniqueness

The presence of both the methyl and phenyl groups, along with the nitrile group, makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

5-methyl-4-phenylimidazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-11(13-8-14(9)7-12)10-5-3-2-4-6-10/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXRLWBTSGWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517035
Record name 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-81-1
Record name 5-Methyl-4-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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